n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide
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Overview
Description
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide is a compound that features an imidazole ring and a brominated nicotinamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The brominated nicotinamide group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring . The brominated nicotinamide can be introduced through a nucleophilic substitution reaction using a suitable brominated precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of microwave-assisted synthesis or other advanced techniques to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The brominated nicotinamide group can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution of the bromine atom can yield a wide range of substituted nicotinamides .
Scientific Research Applications
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The brominated nicotinamide group may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and brominated nicotinamides, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Tinidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromonicotinamide is unique due to the combination of the imidazole ring and the brominated nicotinamide group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H13BrN4O |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-N-(1-imidazol-1-ylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13BrN4O/c1-9(7-17-3-2-14-8-17)16-12(18)10-4-11(13)6-15-5-10/h2-6,8-9H,7H2,1H3,(H,16,18) |
InChI Key |
YFOYFFCMSILTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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